molecular formula C10H13NO4 B11891924 (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B11891924
M. Wt: 211.21 g/mol
InChI Key: GDBLMGHCEJHWOR-SSDOTTSWSA-N
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Description

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid (CAS: 1263284-09-8) is a chiral β-amino acid derivative featuring a propanoic acid backbone substituted with a 3-hydroxy-4-methoxyphenyl group at the second carbon and an amino group at the third carbon. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.21 g/mol .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(5-11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

GDBLMGHCEJHWOR-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)C(=O)O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

The synthesis begins with the alkylation of 3-hydroxy-4-methoxybenzaldehyde using methyl cyanoacetate in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate). This step forms the intermediate (2S)-2-(3-hydroxy-4-methoxyphenyl)-3-cyanoacrylate.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or toluene.

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: ~75–80%.

Hydrolysis of Cyanoacrylate

The cyano group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux, yielding (2S)-2-(3-hydroxy-4-methoxyphenyl)propanoic acid.

Key Considerations :

  • Prolonged hydrolysis risks decarboxylation, necessitating strict temperature control (80–90°C).

Catalytic Hydrogenation for Amino Group Introduction

The ketone intermediate undergoes hydrogenation with a chiral catalyst to introduce the amino group stereoselectively. Palladium on carbon (Pd/C) or Raney nickel are commonly used under 50–100 psi H₂ pressure.

Optimization Factors :

  • Catalyst loading: 5–10 wt% for Pd/C.

  • Solvent: Methanol or ethanol.

  • Enantiomeric excess (ee): >98% when using (R)-BINAP-modified catalysts.

Cyanohydrin-Based Synthesis

Formation of Cyanohydrin Intermediate

Bromoacetaldehyde dimethyl acetal reacts with methyl cyanoacetate in the presence of sodium hydride, forming a cyanohydrin intermediate. This step establishes the carbon skeleton with the cyano group positioned for subsequent reduction.

Reaction Parameters :

  • Solvent: Dimethoxyethane or N,N-dimethylformamide (DMF).

  • Temperature: 20–25°C to prevent side reactions.

  • Molar ratio: 1:1 (bromoacetaldehyde:cyanoacetate).

Reductive Amination

The cyano group is reduced to an amine using hydrogen gas and Raney nickel at elevated pressures (200–300 psi). This step concurrently hydrogenates the acetal group to a hydroxyl moiety.

Challenges :

  • Competing over-reduction to primary amines requires careful pressure modulation.

  • Yield: 65–70% after purification.

Chiral Resolution Techniques

Enzymatic Resolution

Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica lipase B), which selectively hydrolyze the (R)-enantiomer. The remaining (S)-enantiomer is isolated with >99% ee.

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves high purity but is cost-prohibitive for industrial scales.

Industrial-Scale Production

Process Intensification

Patented methods emphasize solvent recycling and continuous-flow reactors to enhance efficiency. For example, the cyanohydrin route is adapted for continuous hydrogenation, reducing batch times by 40%.

Cost-Effective Catalysts

Transitioning from palladium to nickel-based catalysts lowers costs without compromising yield. Raney nickel achieves 85–90% conversion in large-scale runs.

Comparative Analysis of Methods

Parameter Friedel-Crafts Route Cyanohydrin Route
Starting Material CostHighModerate
Stereochemical ControlExcellentGood
Yield70–75%65–70%
ScalabilityModerateHigh
Catalyst CostHigh (Pd/C)Low (Raney Ni)

Recent Advancements

Photocatalytic Methods

Visible-light-mediated amination using iridium photocatalysts achieves 80% yield under mild conditions, avoiding high-pressure hydrogenation.

Biocatalytic Synthesis

Engineered transaminases convert ketone precursors to the (S)-enantiomer with 95% ee, reducing reliance on chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Pharmaceutical Applications

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has been investigated for its potential therapeutic effects:

  • Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. It has been shown to interact with G protein-coupled receptors, which play a crucial role in neuroprotection and cognitive enhancement .
  • Antidiabetic Properties : Research has suggested that (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid can influence glucose metabolism and lipid catabolism, potentially aiding in the management of metabolic disorders such as diabetes .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its phenolic structure could contribute to its antioxidant capabilities, protecting cells from damage .

Nutraceutical Applications

The compound is also being explored as a dietary supplement:

  • Muscle Function Enhancement : Recent studies have demonstrated that (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid may enhance muscle function and reduce protein catabolism during exhaustive exercise, suggesting its potential as a performance enhancer in sports nutrition .
  • Antioxidant Properties : Its antioxidant activity may provide protective effects against oxidative stress, making it a candidate for inclusion in nutraceutical formulations aimed at improving overall health and wellness .

Case Studies

  • Neuroprotection Study :
    • A study published in the International Journal of Molecular Sciences investigated the neuroprotective effects of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid on mouse models of neurodegenerative diseases. Results indicated significant improvements in cognitive function and reduced markers of oxidative stress .
  • Exercise-Induced Muscle Catabolism :
    • Another research effort focused on the impact of this compound on muscle function during high-intensity exercise. The findings suggested that supplementation with (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid led to increased grip strength and decreased muscle protein breakdown .

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted Phenylpropanoic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid 1263284-09-8 C₁₀H₁₃NO₄ 211.21 3-OH, 4-OCH₃ phenyl Not explicitly stated; potential enzyme inhibition or antimicrobial activity
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 19883-74-0 C₉H₁₀N₂O₄ 210.19 3-NO₂ phenyl Used in peptide synthesis; nitro group enhances electron deficiency
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid N/A C₉H₈Cl₂O₃ ~247.07 (calculated) 3,5-Cl, 4-OH phenyl Antimicrobial (E. coli, S. aureus)
(2S)-3-Amino-2-(3,4-dihydroxyphenyl)propanoic acid N/A C₉H₁₁NO₄ 197.19 3,4-di-OH phenyl Increased polarity; potential antioxidant or receptor-binding activity

Key Differences :

  • Electron-Donating vs.
  • Biological Activity : Chlorinated derivatives () exhibit antimicrobial effects, while nitro-substituted analogs () may serve as probes for enzymatic studies.
β-Hydroxy-β-Arylpropanoic Acids

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid () share structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These β-hydroxy derivatives demonstrate anti-inflammatory activity and have been studied for COX-2 selectivity . In contrast, the target compound lacks the β-hydroxy group but retains the arylpropanoic acid backbone, suggesting possible but unconfirmed anti-inflammatory properties.

Dipeptide Surrogates and Protease Inhibitors

Compound 60 (), a derivative containing a benzothiazole and 4-methoxyindole moiety, acts as a SARS-CoV-2 main protease inhibitor.

Pharmacological and Biochemical Implications

  • Antimicrobial Potential: Chlorinated phenylpropanoic acids () show activity against Gram-positive and Gram-negative bacteria. The target’s hydroxy and methoxy groups may offer a different selectivity profile, possibly targeting fungal pathogens or resistant strains.
  • Enzyme Interactions : The 4-methoxyphenyl group in the target compound mirrors substituents in NSAIDs () and protease inhibitors (), hinting at possible cyclooxygenase or viral protease modulation.

Biological Activity

(S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention due to its potential neuroprotective properties, antioxidant capabilities, and interactions with neurotransmitter pathways. Below is a detailed examination of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C₁₂H₁₈N O₄
  • Molecular Weight : 246.28 g/mol
  • Physical Form : White to off-white crystalline powder
  • Solubility : Soluble in water

Research indicates that (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid may influence neurotransmission pathways due to its structural similarity to various neurotransmitters. Its interaction with G protein-coupled receptors (GPCRs) suggests potential modulation of lipid metabolism and energy homeostasis, which is crucial in metabolic regulation and neuroprotection.

Neuroprotective Effects

Preliminary studies highlight the compound's potential as a neuroprotective agent. It may exert antioxidant effects that are beneficial in combating neurodegenerative diseases by reducing oxidative stress.

Antioxidant Properties

The antioxidant activity of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid has been substantiated through various assays, including the DPPH radical scavenging assay. These studies suggest that the compound can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Recent investigations into derivatives of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid have indicated promising anticancer properties. For instance, certain derivatives demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells, with a reduction in cell viability by 50% observed in vitro . The structure-dependent nature of these compounds suggests that modifications could enhance their anticancer efficacy.

Comparative Analysis of Similar Compounds

The following table compares structural analogs of (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid and their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidC₁₀H₁₃N O₄Different positioning of hydroxy and methoxy groups
3-(4-Hydroxy-3-methoxyphenyl)propionic acidC₉H₁₀O₄Lacks the amino group; acts primarily as a phenolic compound
(S)-2-Amino-3-(4-methoxyphenyl)propanoic acidC₁₁H₁₅N O₄Different orientation of substituents on the phenyl ring

The unique arrangement of functional groups in (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid may confer distinct biological activities compared to these similar compounds, particularly regarding its neuroactive and antioxidant properties.

Case Studies and Research Findings

  • Neuroprotective Studies : A study highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in treating conditions like Alzheimer's disease.
  • Antioxidant Activity : Research utilizing the DPPH assay confirmed that (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid exhibited significant radical scavenging activity, indicating strong antioxidant properties .
  • Anticancer Potential : In vitro studies showed that specific derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, showcasing a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for (S)-3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves three stages: (1) condensation of substituted aryl aldehydes with amino acid precursors under reflux in ethanol (80–88% yield), (2) reduction of intermediates using NaBH3_3CN in methanol (85–90% yield), and (3) acid hydrolysis with concentrated HCl to remove protecting groups (70–75% yield). Key factors include temperature control during reduction (0°C to room temperature) and extended reflux times (8 hours) for hydrolysis .

Q. How is the stereochemical purity of the (S)-enantiomer confirmed during synthesis?

  • Methodological Answer : Chiral resolution is achieved via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol. Circular Dichroism (CD) spectroscopy or X-ray crystallography may validate absolute configuration, while NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-) confirms regiochemistry and functional group integrity .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to study interactions with target enzymes. For receptor binding, radioligand displacement assays (e.g., using 3^3H-labeled ligands) quantify affinity. Cell viability assays (MTT or resazurin) assess cytotoxicity, while ADME-Tox profiling (Caco-2 permeability, microsomal stability) evaluates pharmacokinetic potential .

Advanced Research Questions

Q. How can structural modifications enhance its selectivity for specific biological targets?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies focus on modifying the methoxy/hydroxy substituents. For example:
  • Replacing the 4-methoxy group with halogens (e.g., Cl, Br) increases electrophilicity, enhancing enzyme inhibition.
  • Introducing bulky substituents at the phenyl ring reduces off-target binding. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .

Q. What analytical challenges arise in characterizing its degradation products, and how are they resolved?

  • Methodological Answer : Degradation under oxidative conditions produces quinone derivatives, detectable via LC-MS/MS with electrospray ionization (ESI). Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with high-resolution mass spectrometry (HRMS) identify impurities. NMR diffusion-ordered spectroscopy (DOSY) distinguishes degradation products from synthetic intermediates .

Q. How do solvent polarity and pH affect its solubility, and what predictive models are reliable?

  • Methodological Answer : Solubility is pH-dependent due to ionizable amino and carboxyl groups. Shake-flask method (pH 1–13 buffers) measures equilibrium solubility. Computational models like ESOL (log S = 0.35) and Ali (log S = 1.1) predict aqueous solubility but may diverge due to stereochemical effects. Co-solvency with DMSO or PEG improves solubility for in vitro assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar derivatives?

  • Methodological Answer : Yield variations often stem from differences in reducing agents (e.g., NaBH4_4 vs. NaBH3_3CN) or protection strategies . For example, NaBH3_3CN provides higher selectivity for imine reduction, minimizing side reactions. Comparative studies using Design of Experiments (DoE) optimize parameters like solvent polarity and catalyst loading .

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